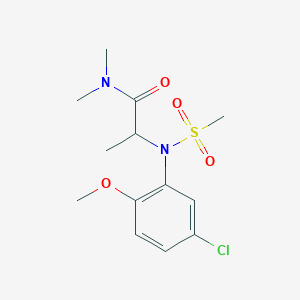
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.4 g/mol.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of certain proteases, such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy. In immune cells, this compound has been shown to modulate cytokine production and inhibit T cell activation. In neurons, this compound has been shown to protect against oxidative stress and promote neurite outgrowth.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound can be easily synthesized using simple methods and is readily available from commercial sources. However, this compound also has some limitations, including its potential toxicity and limited water solubility. This compound should be handled with care and used in well-ventilated areas.
将来の方向性
There are several future directions for the research on N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea. In medicinal chemistry, this compound could be further optimized for its antitumor and anti-inflammatory activities by modifying its chemical structure. In materials science, this compound could be used as a building block for the synthesis of novel functional materials with specific properties, such as catalytic activity and gas storage capacity. In agriculture, this compound could be further developed as a selective and environmentally friendly herbicide for the control of weeds. Overall, this compound has great potential for various applications, and further research is needed to fully explore its properties and potential.
合成法
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-methoxybenzylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at a suitable temperature for a specific duration, and the resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. In agriculture, this compound has been used as a herbicide for the control of weeds.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-9-16(13(2)10-12)19-17(20)18-11-14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANDFIPKBHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5415021.png)
![5-amino-3-[1-cyano-2-(2-furyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5415029.png)
![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)
![6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415047.png)
![3-[(aminocarbonyl)amino]-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5415051.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5415056.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415057.png)

![6-[(diethylamino)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415075.png)
![[1-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5415081.png)

![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)